

Physical and chemical properties of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate

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Compound of Interest

Compound Name:	tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
Cat. No.:	B112144

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A Comprehensive Technical Guide to Tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **Tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate** (CAS No: 180683-64-1) is a chiral diamine building block of significant interest in medicinal chemistry and organic synthesis. The presence of a stereochemically defined diaminocyclohexane scaffold, combined with an acid-labile tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecules, including chiral ligands, catalysts, and active pharmaceutical ingredients (APIs).^{[1][2]} This guide provides an in-depth overview of its core physical and chemical properties, experimental protocols for its use, and its applications in modern drug development.

Physical and Chemical Properties

The fundamental properties of **tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate** are critical for its appropriate storage, handling, and application in synthetic chemistry. The data presented below is a compilation of experimental and computed values.

Table 1: Core Physical and Chemical Properties

Property	Value	Data Type
CAS Number	180683-64-1	Experimental
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	Experimental[1][3]
Molecular Weight	214.31 g/mol	Experimental[3]
Appearance	White to off-white solid/powder	Experimental[1]
Melting Point	105-107 °C (for (1R,2R)-isomer)	Experimental[4]
Boiling Point	322.1 ± 31.0 °C at 760 mmHg	Computed[5]
Density	1.0 ± 0.1 g/cm ³	Computed
Flash Point	148.6 ± 24.9 °C	Computed
pKa (Conjugate Acid)	10.99 ± 0.70	Computed

Solubility Profile

The solubility of the compound is crucial for selecting appropriate reaction and purification solvents. It is generally soluble in polar organic solvents.[1]

Table 2: Solubility in Common Laboratory Solvents

Solvent	Qualitative Solubility	Notes
Dimethyl Sulfoxide (DMSO)	Soluble (up to 100 mg/mL)	Ultrasonic assistance may be required[6]
Methanol	Soluble	A common solvent for reactions and purification[7]
Dichloromethane (DCM)	Soluble	Expected to be a good solvent[8]
Chloroform	Soluble	Expected to be a good solvent[8]
Water	Sparingly Soluble	Low solubility is expected[8]
Hexanes	Poorly Soluble	Expected to be a poor solvent[8]

Experimental Protocols & Methodologies

The following sections detail generalized, yet comprehensive, protocols for the synthesis, purification, and subsequent deprotection of the title compound.

Synthesis via Mono-Boc Protection

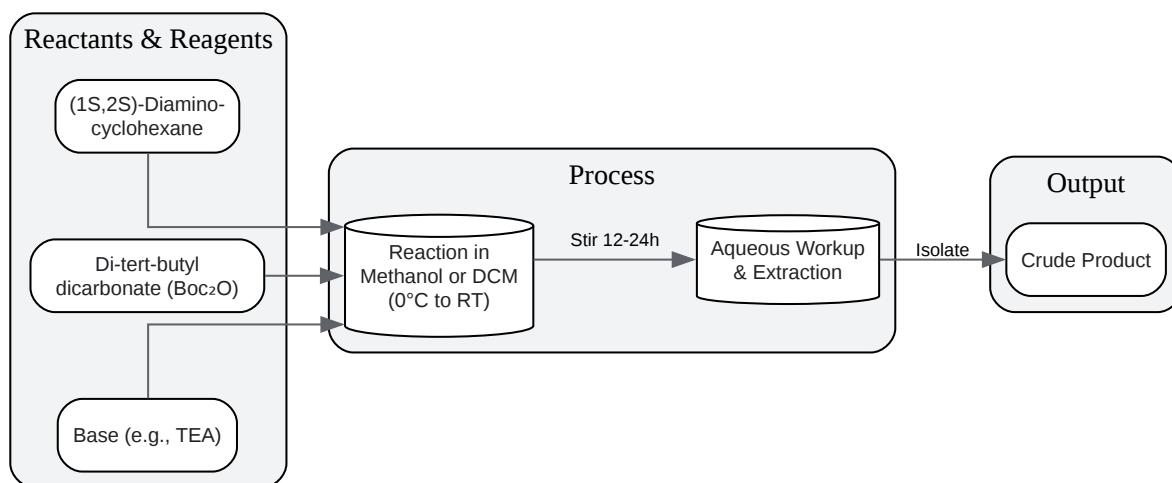
The most common synthesis route involves the selective mono-protection of (1S,2S)-diaminocyclohexane using di-tert-butyl dicarbonate (Boc₂O). Selectivity can be achieved by leveraging the differential basicity of the two amines, often by first creating a mono-salt of the diamine.

Protocol: Selective Mono-N-Boc Protection

- **Dissolution:** Dissolve (1S,2S)-diaminocyclohexane (1.0 eq) in a suitable anhydrous solvent such as methanol or dichloromethane in a round-bottom flask equipped with a magnetic stirrer, at 0 °C.
- **Mono-protonation (Optional but Recommended):** To enhance selectivity, generate the mono-hydrochloride salt in situ by the slow, dropwise addition of a solution of acetyl chloride (1.0

eq) in the reaction solvent. Stir for 30 minutes at 0 °C.

- **Boc₂O Addition:** In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.1 eq) in the same solvent. Add this solution dropwise to the stirred diamine salt solution at 0 °C.
- **Base Addition:** Slowly add a base, such as triethylamine (2.0 eq), to neutralize the hydrochloride salt and scavenge the acid byproduct of the protection reaction.
- **Reaction:** Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
- **Isolation:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.



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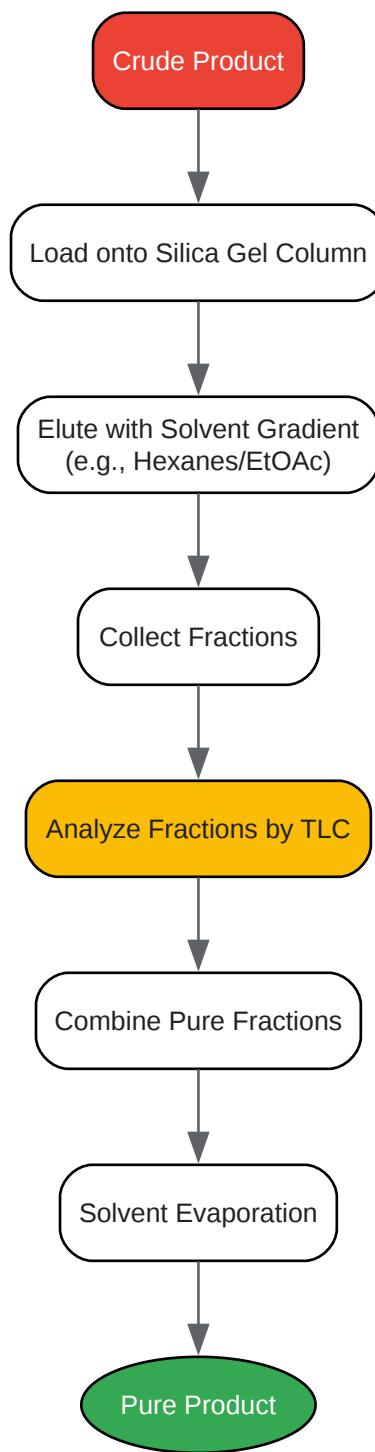
Caption: Workflow for the synthesis of the target compound.

Purification

The crude product typically requires purification to remove unreacted starting materials and the di-protected byproduct.

Protocol: Purification by Column Chromatography

- Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
- Column Packing: Pack a glass chromatography column with the silica slurry.
- Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid to the top of the packed column.
- Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate), containing a small amount of triethylamine (~1%) to prevent product tailing.
- Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.



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Caption: General workflow for purification via column chromatography.

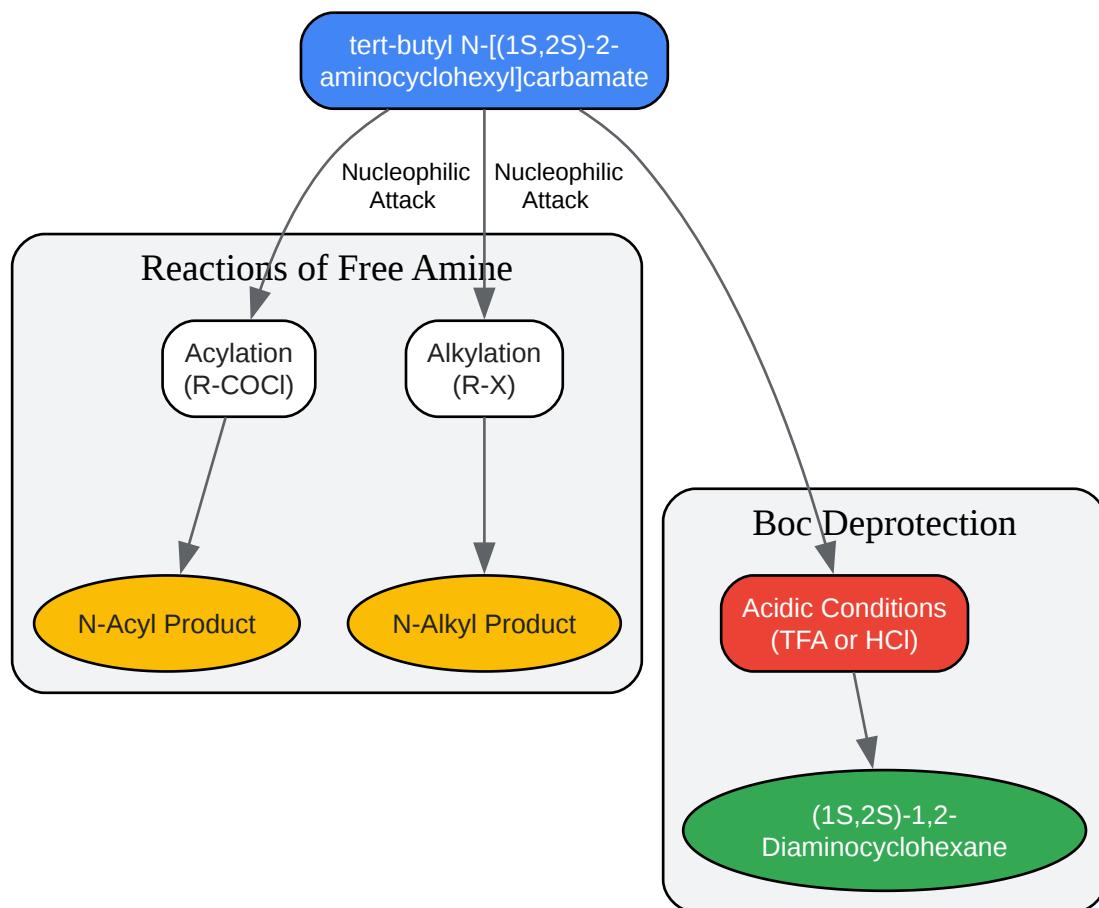
Chemical Reactivity and Stability

The chemical behavior of the title compound is dominated by the two functional groups: the nucleophilic primary amine and the acid-labile Boc-protecting group.

- **Stability:** The Boc group is stable to most basic and nucleophilic conditions, as well as catalytic hydrogenation.^{[9][10]} The compound should be stored at 4°C, protected from light, to ensure long-term stability.^[6]
- **Reactivity of the Primary Amine:** The free primary amine is nucleophilic and can participate in standard amine reactions, such as acylation, alkylation, reductive amination, and condensation to form amides, sulfonamides, or imines.
- **Deprotection:** The Boc group is readily cleaved under anhydrous acidic conditions.^{[9][11]} This orthogonality is a key feature, allowing for the selective unmasking of the second amine at a desired stage in a synthetic sequence.

Protocol: N-Boc Deprotection

- **Dissolution:** Dissolve the Boc-protected diamine (1.0 eq) in an anhydrous solvent like dichloromethane.
- **Acid Addition:** Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in 1,4-dioxane, to the solution at 0 °C.
- **Reaction:** Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
- **Isolation:** Remove the solvent and excess acid under reduced pressure. The resulting diamine salt can often be used directly or neutralized with a base during an aqueous workup to yield the free diamine.



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Caption: Key reaction pathways of the title compound.

Applications in Drug Discovery and Synthesis

The stereochemical purity and orthogonal protection strategy make **tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate** a high-value intermediate.

- Chiral Ligands and Catalysis: The C₂-symmetric diamine scaffold, accessible after deprotection, is a privileged structure for creating chiral ligands for asymmetric catalysis.[\[2\]](#)
- Pharmaceutical Intermediates: It is a crucial building block in the synthesis of complex APIs. A notable example is its use as a key intermediate in the synthesis of Edoxaban, a direct oral anticoagulant that acts as a Factor Xa inhibitor.[\[7\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Peptide and PNA Synthesis: The compound can be incorporated into peptide backbones or used in the synthesis of peptide nucleic acids (PNAs), where the chiral cyclohexane moiety imparts conformational rigidity.[15]

Safety and Handling

- Hazard Classification: According to aggregated GHS data, this compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B).[3]
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
- First Aid: In case of skin contact, immediately flush with copious amounts of water. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention in all cases of exposure.

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